molecular formula C18H20ClN3O B1239684 (3-Chloro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine

(3-Chloro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine

Cat. No.: B1239684
M. Wt: 329.8 g/mol
InChI Key: CXXRTSRZMBHJJR-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-N-[4-(2-methoxyphenyl)-1-piperazinyl]methanimine is a member of piperazines.

Scientific Research Applications

Antimicrobial and Anticancer Properties

(3-Chloro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine has been studied for its potential in antimicrobial and anticancer applications. In particular, its derivatives have been synthesized and screened for antimicrobial activities. Some of these derivatives showed good or moderate activities against tested microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). Additionally, similar compounds have been evaluated for their cytotoxic/anticancer properties, showing promising results in inhibiting human carbonic anhydrase I and II isoenzymes, which are significant in cancer therapy (Tuğrak et al., 2019).

Potential in Treating Hyper-Pigmentation

Derivatives of this compound have been investigated for their effects on melanin biosynthesis, which is closely related to hyper-pigmentation. Studies suggest that these compounds inhibit the tyrosinase activity in the melanin biosynthetic process and exhibit UV-blocking effects, indicating their potential use as skin whitening agents (Choi et al., 2002).

Crystal Structure and Molecular Interactions

Research on the crystal structure and molecular interactions of related compounds has been conducted. These studies provide insights into the chemical properties and reactivity of such molecules, which are crucial for their potential applications in various fields, including pharmaceuticals (Kumara et al., 2017).

Corrosion Inhibition

Studies have shown that Schiff bases related to this compound can act as inhibitors for the corrosion of metals like aluminum in acidic environments. This property is significant in industrial applications where metal corrosion is a major concern (Ashassi-Sorkhabi et al., 2006).

Properties

Molecular Formula

C18H20ClN3O

Molecular Weight

329.8 g/mol

IUPAC Name

(E)-1-(3-chlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine

InChI

InChI=1S/C18H20ClN3O/c1-23-18-8-3-2-7-17(18)21-9-11-22(12-10-21)20-14-15-5-4-6-16(19)13-15/h2-8,13-14H,9-12H2,1H3/b20-14+

InChI Key

CXXRTSRZMBHJJR-XSFVSMFZSA-N

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC(=CC=C3)Cl

SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=CC=C3)Cl

solubility

0.8 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Chloro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine
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(3-Chloro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine
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(3-Chloro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine
Reactant of Route 4
(3-Chloro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine
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(3-Chloro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine
Reactant of Route 6
(3-Chloro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine

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